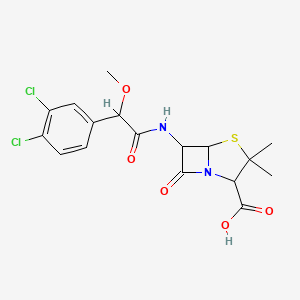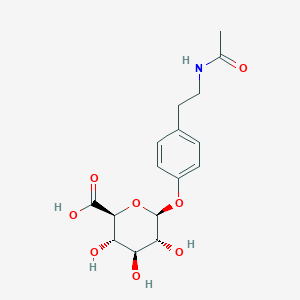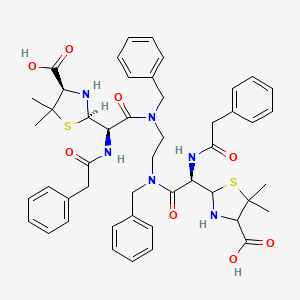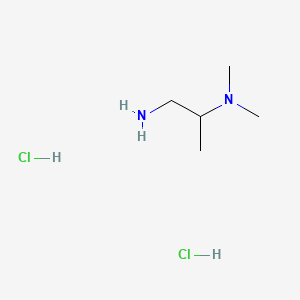
(1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride is a chemical compound with the molecular formula C5H14N2·2HCl. It is a useful research chemical, particularly in the preparation of heterocyclic urea derivatives for inhibiting bacterial DNA gyrase or bacterial topoisomerase IV .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride typically involves the reaction of dimethylamine with 1-chloropropan-2-amine in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH.
Major Products Formed
Applications De Recherche Scientifique
(1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition, particularly bacterial DNA gyrase and topoisomerase IV.
Medicine: It is explored for its potential in developing antibacterial agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals
Mécanisme D'action
The mechanism of action of (1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, making it a potential antibacterial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Aminopropan-2-yl)dimethylamine: The base compound without the hydrochloride groups.
N,N-Dimethylpropane-1,2-diamine: A similar compound with a different substitution pattern.
Uniqueness
(1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride is unique due to its dual hydrochloride groups, which enhance its solubility and stability. This makes it particularly useful in aqueous reactions and biological studies .
Propriétés
Formule moléculaire |
C5H16Cl2N2 |
|---|---|
Poids moléculaire |
175.10 g/mol |
Nom IUPAC |
2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(4-6)7(2)3;;/h5H,4,6H2,1-3H3;2*1H |
Clé InChI |
XBNXYRJEGDOWIL-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)N(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate](/img/structure/B13850045.png)
![6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13850053.png)

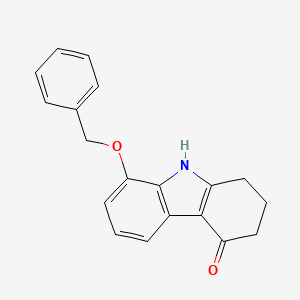
![tert-Butyl 6'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13850069.png)



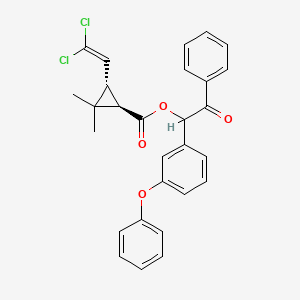
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
